Boc-nva-osu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

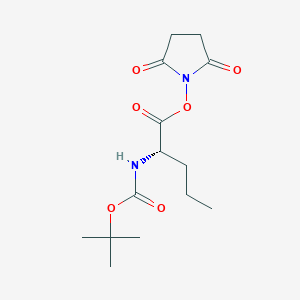

Boc-nva-osu, also known as tert-butoxycarbonyl-norvaline-N-hydroxysuccinimide ester, is a compound commonly used in organic synthesis, particularly in peptide chemistry. It is a derivative of norvaline, an amino acid, and is used as a protecting group for amino acids during peptide synthesis. The Boc group (tert-butoxycarbonyl) is a widely used protecting group for amines due to its stability under basic conditions and its ease of removal under acidic conditions .

Méthodes De Préparation

The synthesis of Boc-nva-osu involves the reaction of norvaline with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected norvaline is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound . The reaction conditions typically involve anhydrous solvents and are carried out at room temperature.

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Boc-nva-osu undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Coupling Reactions: this compound is commonly used in peptide synthesis to couple amino acids.

Hydrolysis: The NHS ester can be hydrolyzed in the presence of water to yield the corresponding carboxylic acid.

Common reagents used in these reactions include trifluoroacetic acid for deprotection, dicyclohexylcarbodiimide for coupling, and water for hydrolysis . The major products formed from these reactions are peptides and free amines.

Applications De Recherche Scientifique

Boc-nva-osu has several scientific research applications, including:

Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.

Medicinal Chemistry: This compound is used in the development of peptide-based drugs and therapeutic agents.

Bioconjugation: It is used in the conjugation of peptides to other biomolecules, such as proteins and nucleic acids, for various biological studies.

Material Science: This compound is used in the synthesis of peptide-based materials and hydrogels for biomedical applications.

Mécanisme D'action

The mechanism of action of Boc-nva-osu involves the formation of a covalent bond with the amine group of an amino acid, effectively blocking its reactivity until the deprotection step is initiated . The Boc group is stable under basic conditions but can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine . This allows for selective protection and deprotection of amino groups during peptide synthesis.

Comparaison Avec Des Composés Similaires

Boc-nva-osu is similar to other Boc-protected amino acids and NHS esters, such as Boc-ala-osu (tert-butoxycarbonyl-alanine-N-hydroxysuccinimide ester) and Boc-gly-osu (tert-butoxycarbonyl-glycine-N-hydroxysuccinimide ester) . this compound is unique in its use of norvaline, which provides distinct steric and electronic properties compared to other amino acids . This makes this compound particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Activité Biologique

Boc-nva-osu, or Boc-D-Nvaline-O-succinimidyl ester, is a compound primarily utilized in peptide synthesis. Its biological activity is largely indirect, as it serves as a building block for peptides that may exhibit various biological functions. This article reviews its synthesis, reactivity, and potential applications based on current research findings.

Biological Activity and Applications

While this compound itself does not exhibit direct biological activity, it plays a crucial role in synthesizing peptides that may have significant biological implications. Peptides containing D-amino acids, such as those formed using this compound, can possess altered properties compared to their L-enantiomer counterparts. These modifications can affect:

- Stability : D-amino acids are generally more resistant to enzymatic degradation.

- Biological Activity : D-peptides may interact differently with biological targets, potentially enhancing therapeutic efficacy.

Research Findings

Recent studies have highlighted the utility of D-amino acids in drug design and development. For instance, peptides synthesized with D-Nvaline residues have shown promise in various biological assays, including:

- Antimicrobial activity

- Modulation of receptor interactions

- Enhanced stability against proteolytic enzymes

Case Studies

- Antimicrobial Peptides : Research has demonstrated that peptides incorporating D-amino acids exhibit improved antimicrobial properties compared to their L-counterparts. These peptides are being investigated for potential applications in treating resistant bacterial strains.

- Cancer Therapeutics : Peptides containing D-amino acids have been explored for their ability to selectively bind to cancer cell receptors, offering a pathway for targeted therapy.

Comparative Analysis with Similar Compounds

The following table outlines the structural characteristics and unique features of this compound compared to similar compounds used in peptide synthesis:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Boc-L-Valine-O-succinimidyl ester | Amino acid derivative | Derived from valine; used in similar coupling reactions. |

| Fmoc-D-Norvaline-O-succinimidyl ester | Amino acid derivative | Fmoc protecting group allows for different deprotection strategies. |

| Acetyl-L-Leucine-O-succinimidyl ester | Amino acid derivative | Acetyl group provides different stability and reactivity profile. |

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O6/c1-5-6-9(15-13(20)21-14(2,3)4)12(19)22-16-10(17)7-8-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXITWUZZHINTOM-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.